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Parameter Value Details

Recommended Schedule 168-hour CIVI every 3

weeks

Cycle length: 21 days [1].

Maximum Tolerated Dose (MTD) 4.8 mg/m²/day Determined in a phase I study [1].

Phase II Dose 5.0 mg/m²/day Used in a phase II DLBCL trial [2].

Mean Steady-State Concentration
(Css)

7.7 ng/mL At the MTD [1].

Clearance (CL) 47.7 L/h At the MTD [1].

Terminal Half-Life (t½) 26 hours At the MTD [1].

Volume of Distribution (Vss) 1,763 L Suggests extensive tissue

distribution [1].

Experimental Protocols for Preclinical Research

For scientists investigating YM155 in laboratory models, the following protocols from recent publications

can serve as a guide.
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In Vitro Cytotoxicity and Mechanism Assays

This protocol is adapted from studies in neuroblastoma and leukemia cell models [3] [4].

1. Cell Preparation: Plate cancer cell lines (e.g., neuroblastoma, leukemia) in 96-well plates at a

density of 3-5 x 10³ cells per well and allow to adhere overnight.
2. Drug Treatment: Treat cells with a concentration range of YM155 (e.g., 1 nM to 1 µM). Include a

vehicle control (e.g., DMSO).
3. Incubation: Incubate cells for 72 hours under standard conditions (37°C, 5% CO₂).

4. Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours. Solubilize the
formed formazan crystals with DMSO or SDS buffer.

5. Data Analysis: Measure absorbance at 560-570 nm. Calculate the percentage of viable cells and
determine the IC₅₀ value using non-linear regression (e.g., GraphPad Prism).

In Vivo Efficacy Protocol in Xenograft Models

This method is based on a 2025 study in neuroblastoma xenograft mice [3].

1. Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

2. Tumor Inoculation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells per mouse). Allow
tumors to establish to a palpable size (~100-150 mm³).

3. Randomization & Dosing: Randomize mice into control and treatment groups (n=5-10 per group).
Treatment Group: Administer 5 mg/kg of YM155 subcutaneously every day [3].

Control Group: Administer an equal volume of saline vehicle.
4. Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume

using the formula: Volume = (Length x Width²) / 2.
5. Endpoint Analysis: After 3-4 weeks, euthanize the animals, excise and weigh tumors for final

analysis. Statistical significance is typically assessed using a Student's t-test.

Proposed Signaling Pathway of YM155

YM155 was initially identified as a specific suppressor of survivin transcription. However, research has

revealed that its mechanism of action is more complex and involves direct effects on mitochondrial function,

leading to DNA damage and apoptosis, particularly in cancer cells [5] [4]. The following diagram

synthesizes these key mechanisms.
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Research Applications & Combination Strategies

Beyond its activity as a single agent, YM155 shows promise in combination therapies and for repurposing in

non-oncological diseases characterized by pathological cell proliferation.

Synergistic Combinations: In preclinical models, YM155 demonstrates synergistic effects with
conventional chemotherapeutics. For instance, in neuroblastoma, combining YM155 with etoposide
resulted in synergistic growth inhibition [3]. In Philadelphia-positive Acute Lymphoblastic Leukemia
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(Ph+ALL), an additive or synergistic response was observed when YM155 was combined with the

kinase inhibitor dasatinib [4].
Therapeutic Repurposing: Evidence suggests YM155 could be effective in treating Pulmonary

Arterial Hypertension (PAH), a disease involving abnormal vascular cell proliferation. In a
SU5416/hypoxia mouse model of PAH, treatment with YM155 (5 mg/kg/day subcutaneously)

significantly reduced right ventricular systolic pressure and pulmonary vascular remodeling [6].

Key Considerations for Clinical & Preclinical Work

Clinical Safety: The phase I study established that YM155 is generally well-tolerated. The most

common toxicities were grade 1-2 stomatitis, pyrexia, and nausea. The dose-limiting toxicity (DLT)
was reversible elevation in serum creatinine, with one case of acute tubular necrosis at the 6.0

mg/m²/d dose [1].
Mechanism Clarity: While YM155 was designed as a survivin suppressant, researchers should be

aware that its cytotoxic effects are multi-faceted. Key mechanisms include induction of DNA damage
and S-phase arrest [4], plus direct disruption of mitochondrial function [5]. Sensitivity is not solely

dependent on baseline survivin expression levels [7] [4].
Resistance Mechanisms: Acquired resistance to YM155 in cell lines has been linked to upregulation

of the drug efflux transporter ABCB1 (P-glycoprotein) and/or downregulation of the solute carrier
transporter SLC35F2, which is involved in YM155 uptake [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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